molecular formula C12H12BrClN2OS B039899 2-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide CAS No. 114694-69-8

2-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide

Cat. No. B039899
CAS RN: 114694-69-8
M. Wt: 347.66 g/mol
InChI Key: GZKXBCUGUUTTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of benzothiazole derivatives, which have been studied extensively for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that this compound may inhibit the growth of cancer cells by interfering with their DNA synthesis.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide has also been studied for its effects on biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This suggests that this compound may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide. One potential direction is to study its effects on other biochemical and physiological processes, such as its potential as an anti-inflammatory agent. Another direction is to investigate its potential as a drug delivery system, as its high potency and selectivity towards cancer cells make it a promising candidate for targeted drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide involves the reaction of 6-chloro-2-aminobenzothiazole with 3-methyl-2-bromo-N,N-diethylpropan-1-amine in the presence of a suitable catalyst. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide has shown promising results in various scientific research studies. One of the major applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. It has been found to exhibit potent cytotoxic activity against various cancer cell lines.

properties

CAS RN

114694-69-8

Product Name

2-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide

Molecular Formula

C12H12BrClN2OS

Molecular Weight

347.66 g/mol

IUPAC Name

2-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide

InChI

InChI=1S/C12H12BrClN2OS/c1-6(2)10(13)11(17)16-12-15-8-4-3-7(14)5-9(8)18-12/h3-6,10H,1-2H3,(H,15,16,17)

InChI Key

GZKXBCUGUUTTHA-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC1=NC2=C(S1)C=C(C=C2)Cl)Br

Canonical SMILES

CC(C)C(C(=O)NC1=NC2=C(S1)C=C(C=C2)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.